5-Iodothiazole

Description

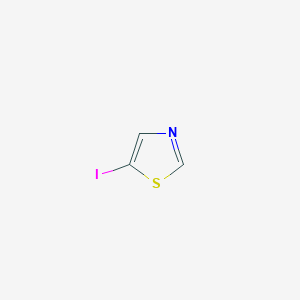

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZGBDKEHYGOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546083 | |

| Record name | 5-Iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-61-2 | |

| Record name | 5-Iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodothiazole chemical properties and structure

An In-Depth Technical Guide to 5-Iodothiazole: Structure, Properties, and Synthetic Utility

Introduction

This compound is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of this compound are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure

The this compound molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.

Caption: Molecular structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[5][6]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4) | The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8] |

| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5) | The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5] |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch) | These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 211 | Corresponds to the molecular weight of C₃H₂INS. The isotopic pattern of iodine would be a key diagnostic feature.[5] |

Physical and Chemical Properties

This compound's physical state and chemical reactivity are key to its handling and application in synthesis.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108306-61-2 | [1][11] |

| Molecular Formula | C₃H₂INS | [11] |

| Molecular Weight | 211.03 g/mol | [1] |

| Appearance | Pale yellow to brown solid | [1] |

| Solubility | Moderately soluble in organic solvents (e.g., DMF, Toluene, THF) | [1] |

The primary driver of this compound's chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.

-

Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Synthetic Applications

The synthetic power of this compound lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

-

Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking this compound to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems.[15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

-

In a flask, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Purge the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.

-

Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of this compound in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.

References

- 1. CAS 108306-61-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound CAS#: 108306-61-2 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 18. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodothiazole reactivity and electronic properties

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 5-Iodothiazole

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic features and versatile synthetic handles make it a privileged structure for drug design. Within this class, this compound emerges as a particularly powerful building block. The carbon-iodine bond at the C5 position serves as a highly reactive and selective site for the introduction of molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides an in-depth analysis of the electronic properties that govern the reactivity of this compound, detailed protocols for its key transformations, and insights into its application in modern drug discovery.

Electronic Properties of the this compound Ring

The reactivity of this compound is a direct consequence of the electronic landscape of the thiazole ring, which is significantly influenced by the presence of the iodine substituent.

Electron Distribution and Aromaticity

The thiazole ring is an electron-rich aromatic system. Quantum chemical calculations on thiazole derivatives reveal that the nitrogen atom is typically the most electronegative center, making it susceptible to electrophilic attack, while the sulfur atom is often electropositive.[3][4] The introduction of an iodine atom at the C5 position further perturbs this electron distribution. Iodine, being a large and polarizable halogen, influences the ring through both inductive and resonance effects.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in visualizing these properties.[5] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer interactions. For many thiazole derivatives, the HOMO and LUMO are primarily localized over the π-system of the ring.[4]

Acidity and Basicity (pKa)

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, predictions can be made based on established principles and data from analogous compounds.[9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | H-2: ~8.8-9.0 ppm (s)H-4: ~7.8-8.0 ppm (s) | The C2 proton is typically the most deshielded due to the adjacent electronegative nitrogen and sulfur atoms. The C4 proton is also in the aromatic region. |

| ¹³C NMR | Chemical Shift (δ) | C-2: ~152-156 ppmC-4: ~140-145 ppmC-5: ~75-85 ppm | The most notable feature is the significant upfield shift of C-5 due to the heavy atom effect of iodine. C-2 and C-4 appear in the typical aromatic region for heteroaromatics. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C-H stretch (aromatic): ~3100-3000C=N stretch: ~1600-1550Ring vibrations: ~1500-1300C-I stretch: ~600-500 | The C-I stretch is a key diagnostic peak, though it appears in the far-infrared region and can be weak.[11] |

| Mass Spectrometry | m/z | M⁺ peak at 211 | The molecular ion peak will be observed at m/z 211, corresponding to the molecular weight of C₃H₂INS. The characteristic isotopic pattern of iodine would be a key confirmation.[9] |

Synthesis of this compound

The primary route to this compound involves the direct iodination of thiazole. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the thiazole ring.

Workflow for Synthesis and Functionalization

The following diagram illustrates the central role of this compound as an intermediate, starting from its synthesis and branching into its primary reactive pathways.

Caption: Synthesis and major reactivity pathways of this compound.

Core Reactivity at the C5-Position

The C-I bond is the focal point of this compound's synthetic utility. Its relatively low bond strength and susceptibility to oxidative addition and metal-halogen exchange make it an ideal handle for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C and C-heteroatom bonds.[12] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the key oxidative addition step of the catalytic cycle.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and an organoboron compound (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.

-

Causality: A weak base like cesium carbonate (Cs₂CO₃) is often effective because it is sufficiently basic to promote transmetalation without causing significant degradation of the sensitive thiazole ring or boronic acid.[13] The choice of a palladium catalyst with bulky phosphine ligands (e.g., Pd(PPh₃)₄) can accelerate the reductive elimination step.

-

Experimental Protocol: Synthesis of 5-Arylthiazole

-

To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a solvent mixture like DMF/water (4:1) is added Pd(PPh₃)₄ (0.05 equiv).

-

The reaction vessel is sealed and heated to 80-100 °C.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[13]

-

Buchwald-Hartwig Amination

This reaction forms a C-N bond, providing access to 2-aminothiazole derivatives, a common motif in bioactive molecules.

-

Causality: This reaction requires a stronger base (e.g., sodium tert-butoxide) to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is critical; specialized biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the challenging C-N reductive elimination.

-

Experimental Protocol: Synthesis of 5-(N-Aryl)aminothiazole

-

A reaction vessel is charged with this compound (1.0 equiv), an aryl amine (1.1 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable ligand (e.g., XPhos, 0.08 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

Anhydrous toluene or dioxane is added, and the mixture is heated to 100-120 °C until the starting material is consumed.

-

Workup involves cooling the mixture, filtering through celite to remove inorganic salts, and concentrating the filtrate. Purification is achieved via column chromatography.

-

Metal-Halogen Exchange

The reaction of this compound with organolithium reagents (e.g., n-BuLi or t-BuLi) results in a rapid iodine-lithium exchange, generating a highly nucleophilic 5-lithiothiazole intermediate. This species can then be trapped with a wide variety of electrophiles.

-

Causality: This exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions.[14] THF is a common solvent as it effectively solvates the lithium cation, increasing the reactivity of the organolithium reagent. The iodine-lithium exchange is much faster than the deprotonation of the C2 or C4 protons, ensuring high regioselectivity. The reaction is extremely rapid, often complete within minutes.[14] Prolonged reaction times before adding the electrophile can lead to decomposition or side reactions.[14]

-

Experimental Protocol: Lithiation and Quench with an Electrophile

-

A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 15-30 minutes. The exchange is very fast.[14]

-

The desired electrophile (e.g., benzaldehyde, 1.2 equiv) is added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography or crystallization.

-

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery.[15] The ability to rapidly introduce diverse aryl, heteroaryl, and amino functionalities allows for systematic exploration of the structure-activity relationship (SAR).[16]

Table 2: Key Transformations of this compound and Their Relevance

| Reaction Type | Bond Formed | Introduced Moiety | Relevance in Drug Discovery |

| Suzuki Coupling | C-C | Aryl, Heteroaryl, Vinyl | Access to biaryl structures, modification of steric/electronic properties, vector for further functionalization. |

| Sonogashira Coupling | C-C (sp) | Alkyne | Introduction of a rigid linear linker, precursor for triazoles via "click chemistry".[15] |

| Buchwald-Hartwig | C-N | Primary/Secondary Amines | Installation of key hydrogen bond donors/acceptors, modulation of solubility and pKa. |

| Stille Coupling | C-C | Aryl, Vinyl, Alkyl | Alternative to Suzuki, useful for tin-containing building blocks. |

| Lithiation-Quench | C-C, C-O, C-S | Aldehydes, Ketones, Esters, Disulfides | Access to a wide range of functional groups not easily installed via cross-coupling. |

Conclusion

This compound is a quintessential building block for modern synthetic and medicinal chemistry. Its electronic properties render the C5-iodine bond highly reactive and selective for a host of powerful transformations, most notably palladium-catalyzed cross-coupling and metal-halogen exchange. The detailed protocols and mechanistic insights provided in this guide underscore the compound's utility, enabling researchers and drug development professionals to leverage its reactivity for the efficient synthesis of novel and complex molecular architectures. A thorough understanding of the principles governing its reactivity is paramount to its successful application in the discovery of next-generation therapeutics.

References

- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Iodothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic data for 5-iodothiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, consolidates available spectroscopic information, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols for data acquisition.

Introduction

This compound is a halogenated five-membered heterocyclic compound. The thiazole ring is a prominent scaffold in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further synthetic transformations, particularly in cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The molecule consists of a planar thiazole ring with a sulfur atom at position 1, a nitrogen atom at position 3, and an iodine atom at position 5. The two remaining protons are at positions 2 and 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound provides distinct signals for each of the three carbon atoms in the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the heavy iodine atom.

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | 156.3 | Downfield shift due to the adjacent electronegative nitrogen and sulfur atoms. |

| C4 | 132.6 | Located between the nitrogen and the carbon bearing the iodine, its chemical shift is influenced by both. |

| C5 | 72.9 | Significant upfield shift due to the "heavy atom effect" of the directly attached iodine.[1] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A multinuclear NMR spectrometer operating at a frequency of 125 MHz or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C4 positions. Due to the lack of direct experimental data in the searched literature, the following are predicted values based on the analysis of similar thiazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H2 | ~8.0-8.5 | Singlet | Deshielded due to the adjacent electronegative nitrogen and sulfur atoms. |

| H4 | ~7.5-8.0 | Singlet | Influenced by the adjacent nitrogen and the iodine-bearing carbon. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: An NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard proton experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1 second.

-

Spectral Width: 0 to 10 ppm.

-

-

Processing: Apply a Fourier transform to the FID with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is expected to be relatively simple, with key absorptions arising from the vibrations of the thiazole ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |

| ~3100-3000 | C-H stretching | Aromatic C-H stretching vibrations of the thiazole ring. |

| ~1600-1450 | C=C and C=N stretching | Ring stretching vibrations characteristic of aromatic and heteroaromatic systems. |

| ~1300-1000 | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the ring. |

| ~850-750 | Out-of-plane C-H bending | Bending vibrations of the C-H bonds out of the plane of the ring. |

| ~600-500 | C-I stretching | Stretching vibration of the carbon-iodine bond. |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Processing: A background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Rationale for Prediction |

| [M]⁺ | 211 | Molecular ion peak corresponding to the molecular weight of C₃H₂INS. |

| [M-I]⁺ | 84 | Loss of an iodine radical. |

| [C₃H₂NS]⁺ | 84 | Fragment corresponding to the thiazole ring after loss of iodine. |

| [C₂H₂S]⁺ | 58 | Further fragmentation of the thiazole ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure of this compound.

Synthesis and Characterization Workflow

The reliable spectroscopic characterization of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.

References

Characterizing the Physicochemical Landscape of 5-Iodothiazole: A Guide to Solubility and Stability for Drug Development Professionals

An In-Depth Technical Guide:

Abstract: 5-Iodothiazole is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents. A comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic; it is a critical prerequisite for successful drug discovery and development. These parameters govern everything from reaction kinetics and purification strategies to formulation design, storage protocols, and regulatory compliance. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and field-proven, standards-compliant experimental protocols for their rigorous evaluation.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its bioavailability, its behavior in various reaction media, and the feasibility of different formulation strategies. Understanding its solubility is the first step in its practical application.

Theoretical Framework: A Molecule of Contrasts

The structure of this compound presents a fascinating interplay of chemical properties that influence its solubility.

-

The Thiazole Ring: The presence of nitrogen and sulfur heteroatoms introduces polarity and potential for hydrogen bonding, which would typically confer a degree of aqueous solubility.

-

The Iodine Substituent: Conversely, the large, non-polarizable iodine atom at the 5-position significantly increases the molecule's molecular weight and lipophilicity. This effect generally dominates, leading to an expectation of poor solubility in aqueous media but enhanced solubility in organic solvents.

This dichotomy makes a thorough experimental evaluation essential, as theoretical predictions alone are insufficient for process development.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to screen for suitable solvents for synthesis, purification, and formulation. The table below summarizes the expected solubility of this compound in common laboratory solvents based on the behavior of analogous heterocyclic compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvent | Expected Solubility | Rationale for Use in Workflow |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Freely Soluble | Stock solution preparation for biological screening. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble / Freely Soluble | Reaction solvent for synthetic transformations. |

| Polar Protic | Methanol (MeOH) | Soluble / Sparingly Soluble | Recrystallization, HPLC mobile phase component. |

| Polar Protic | Ethanol (EtOH) | Soluble / Sparingly Soluble | Alternative to methanol, often lower toxicity. |

| Non-Polar | Dichloromethane (DCM) | Soluble | Extraction and chromatographic purification. |

| Aqueous | Water | Poorly Soluble / Insoluble | Critical for understanding biological behavior and formulation challenges. |

Quantitative Aqueous Solubility Determination Protocol (OECD 105)

To move beyond qualitative estimates, a rigorous, quantitative determination of aqueous solubility is required. The OECD Guideline 105 (Flask Method) provides a robust and universally accepted protocol for this purpose.[1][2][3] The causality behind this choice is its reliance on achieving thermodynamic equilibrium, ensuring the data is reliable and reproducible.

Caption: Workflow for quantitative solubility determination via the Shake-Flask method.

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel. The excess is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vessel in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary test can determine the minimum time required.[2][4]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation at high speed or by passing through a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. This step is crucial to avoid artificially inflating the concentration measurement.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of this compound is paramount for ensuring its integrity during synthesis, storage, and within a final drug product. Stability testing, as guided by the International Council for Harmonisation (ICH), provides evidence on how the quality of a substance changes over time under various environmental factors.[5][6][7][8]

Forced Degradation (Stress Testing) Protocol (ICH Q1A/Q1B)

Forced degradation studies deliberately expose the compound to harsh conditions exceeding those of accelerated stability testing.[9] Their purpose is threefold:

-

To identify likely degradation products.

-

To elucidate potential degradation pathways.

-

To develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its potential degradants.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a laboratory curiosity to a cornerstone of modern pharmacology is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted thiazoles. We will delve into the seminal synthetic methodologies that unlocked the potential of this versatile scaffold, trace the discovery of its presence in crucial natural products, and chart its evolution into a privileged structure in a vast array of clinically approved drugs. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical context that continue to inspire the design of novel thiazole-based therapeutics and functional materials.

The Dawn of a Heterocycle: Initial Discovery and Structural Elucidation

The history of thiazole chemistry begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the parent compound, thiazole, is a simple liquid with the molecular formula C₃H₃NS, its derivatives quickly captured the attention of chemists.[1] The initial characterization of the thiazole ring was established by Weber and Hantzsch in 1887, with its composition being verified by Prop in 1889.[2] This foundational work laid the groundwork for understanding the unique electronic properties and reactivity of this aromatic system. The presence of both a sulfur and a nitrogen atom within the five-membered ring imparts a distinct chemical character, influencing its role as a pharmacophore and a versatile synthetic building block.[3][4]

Unlocking the Synthetic Gateway: The Hantzsch Thiazole Synthesis

The single most important breakthrough in the history of thiazole chemistry was the development of a general and reliable synthetic route. In 1887, Arthur Hantzsch reported a condensation reaction that would come to bear his name and remain a cornerstone of thiazole synthesis to this day.[5][6] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to yield a substituted thiazole.[5][7] This method's enduring popularity stems from its simplicity, generally high yields, and the stability of the resulting aromatic products.[6]

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole ring, a crucial feature for medicinal chemists seeking to modulate the pharmacological properties of a molecule.[6][8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

The following protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole derivative, a common example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware (scintillation vial, beaker, Buchner funnel, side-arm flask)

-

Stir bar and hot plate

-

Filtration apparatus

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes any acid formed and helps precipitate the product.

-

Filter the resulting mixture through a Buchner funnel.

-

Wash the collected solid with water to remove any remaining salts.

-

Allow the product to air dry on a watch glass.[7]

Nature's Embrace: The Thiazole Ring in Biologically Active Molecules

The significance of the thiazole scaffold was profoundly amplified by the discovery of its presence in essential natural products. These discoveries not only highlighted the biological relevance of the thiazole ring but also provided inspiration for the development of synthetic derivatives with therapeutic potential.

Thiamine (Vitamin B1): A Vital Coenzyme

One of the most fundamental roles of the thiazole ring in biology is its presence in thiamine (vitamin B1) .[1][9] The structure of thiamine, which consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, was elucidated by Robert Williams, who also first synthesized it in 1936.[10][11][12] Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is a crucial coenzyme for several enzymes involved in carbohydrate metabolism.[11] The reactivity of the thiazole ring is central to its function; the C2 carbon of the thiazole ring is acidic and can be deprotonated to form a ylide, which acts as a nucleophile in key enzymatic reactions.[11]

Penicillin: The Dawn of the Antibiotic Era

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine. The core structure of penicillin contains a β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[13][14][15] This unique bicyclic system, known as the penam core, is responsible for penicillin's antibacterial activity by inhibiting the synthesis of bacterial cell walls.[13][14] The discovery of penicillin spurred immense interest in the synthesis and modification of the thiazole and related heterocyclic systems, leading to the development of a vast arsenal of life-saving antibiotics.

Epothilones: Potent Anticancer Agents

More recently, the epothilones , a class of natural products produced by the myxobacterium Sorangium cellulosum, have emerged as powerful anticancer agents.[16] These 16-membered macrolides feature a prominent substituted thiazole side chain.[16][17] The thiazole moiety is crucial for the biological activity of epothilones, which function by stabilizing microtubules, thereby inhibiting cell division.[18][19] The discovery of epothilones has led to the development of semi-synthetic analogs, such as ixabepilone, which is an FDA-approved drug for the treatment of breast cancer.[16] The synthesis of the thiazole fragment of epothilones is a significant challenge in the total synthesis of these complex molecules.[16][18]

The Thiazole Scaffold in Modern Drug Discovery

Building on the foundation of early synthetic methods and the inspiration from natural products, the substituted thiazole has become a "privileged scaffold" in medicinal chemistry. Its ability to engage in various biological interactions, coupled with its synthetic tractability, has led to its incorporation into a wide range of clinically approved drugs.[3][20]

The diverse pharmacological activities of substituted thiazoles are a testament to the versatility of this heterocyclic core.[2][3][20] The thiazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and influence the overall physicochemical properties of a drug molecule.[3]

Table 1: Selected Clinically Approved Drugs Containing a Substituted Thiazole Moiety

| Drug Name | Therapeutic Class | Key Structural Features |

| Ritonavir | Antiretroviral (HIV Protease Inhibitor) | Contains a central thiazole ring.[3][21] |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | Features a 2-aminothiazole moiety.[3][22] |

| Meloxicam | Non-steroidal Anti-inflammatory (NSAID) | A benzothiazole derivative.[23] |

| Nitazoxanide | Antiparasitic | Contains a nitrothiazole ring.[3][21] |

| Cefiderocol | Antibiotic (Cephalosporin) | A siderophore cephalosporin with a thiazole-containing side chain.[20] |

| Ixabepilone | Anticancer (Epothilone analog) | A semi-synthetic macrolide with a thiazole side chain.[16] |

Evolution of Synthetic Methodologies

While the Hantzsch synthesis remains a workhorse, the demand for more complex and diverse substituted thiazoles has driven the development of numerous alternative and complementary synthetic methods.

Cook-Heilborn Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[23][24]

Gabriel Synthesis

In the Gabriel synthesis of thiazoles, an acylamino-ketone is treated with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[25]

Modern Synthetic Approaches

Contemporary research continues to expand the synthetic toolbox for thiazole derivatives. These methods often focus on improving efficiency, substrate scope, and environmental sustainability. Recent advancements include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in classical thiazole syntheses.[8][26]

-

Multi-component reactions: One-pot procedures that combine multiple starting materials to generate complex thiazole derivatives in a single step.[26]

-

Catalyst-free and green chemistry approaches: The use of water as a solvent or the avoidance of catalysts aligns with the principles of sustainable chemistry.[26]

-

Domino reactions: Sequential transformations that build the thiazole ring in a highly efficient manner.[8]

Caption: Overview of Synthetic Approaches to Substituted Thiazoles.

Future Perspectives

The journey of the substituted thiazole is far from over. Its rich history of discovery and synthetic innovation continues to fuel its exploration in contemporary research. The development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and functionally diverse thiazole derivatives. In drug discovery, the thiazole scaffold is poised to remain a central element in the design of new therapeutics targeting a wide range of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.[27][28] In materials science, the unique electronic properties of thiazoles are being harnessed in the development of organic electronics, dyes, and sensors.[23][29] The enduring legacy of the thiazole ring serves as a powerful example of how fundamental discoveries in organic chemistry can translate into profound impacts on human health and technology.

References

- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 2. ijrpr.com [ijrpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiamine Properties [thiamine.dnr.cornell.edu]

- 12. Thiamine - Wikipedia [en.wikipedia.org]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 17. air.unimi.it [air.unimi.it]

- 18. Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. researchgate.net [researchgate.net]

- 23. Thiazole - Wikipedia [en.wikipedia.org]

- 24. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 25. mjas.analis.com.my [mjas.analis.com.my]

- 26. bepls.com [bepls.com]

- 27. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Suzuki-Miyaura Coupling with 5-Iodothiazole: A Detailed Protocol and Application Guide for Pharmaceutical Development

Introduction: The Strategic Importance of 5-Arylthiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid linker makes it a cornerstone of modern drug design. The synthesis of 2,5-disubstituted thiazoles, in particular, is of high interest for creating molecules with diverse biological activities.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the synthesis of these vital compounds.[2][3]

This application note provides an in-depth guide to the Suzuki-Miyaura coupling of 5-iodothiazole with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthesis of 5-arylthiazole derivatives.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle. The reactivity of the organic halide is crucial, with the bond strength order being C-I < C-Br < C-Cl, making iodides the most reactive substrates.

-

Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.

Here is a visualization of the catalytic cycle:

References

Application Notes & Protocols: Stille Coupling of 5-Iodothiazole for Advanced Synthesis

Introduction: The Strategic Importance of 5-Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds, including anticancer agents, antivirals, and metabolic disease therapies. The ability to precisely functionalize the C5 position of the thiazole nucleus is of paramount importance for tuning the electronic properties, steric profile, and biological activity of these molecules. The Palladium-catalyzed Stille cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds at this position, offering high functional group tolerance and predictable reactivity.[1][2][3]

This guide provides a comprehensive overview of the Stille coupling reaction as applied to 5-iodothiazole. We will delve into the mechanistic underpinnings of the reaction, present a summary of field-proven reaction conditions, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The aim is to equip you with the necessary knowledge to successfully implement and optimize this powerful transformation in your synthetic endeavors.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated 14-electron Pd(0) complex (often generated in situ from a Pd(II) precatalyst or a Pd(0) source like Pd(PPh₃)₄).[3] This step forms a square planar 16-electron Pd(II) intermediate, with the thiazole ring and the iodide now covalently bonded to the palladium center.[4] The high reactivity of the carbon-iodine bond makes this compound an excellent electrophile for this step.[3]

-

Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane reagent (e.g., an aryl- or vinyltributylstannane) exchanges its organic group with the iodide on the palladium complex. This process is believed to occur through an associative mechanism, forming a transient, higher-coordinate palladium species before the tin halide is expelled.[4] The choice of ligands on the palladium and the specific organostannane can significantly influence the rate and efficiency of this step.

-

Reductive Elimination: In the final step, the two organic fragments (the thiazole ring and the group from the organostannane) are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] For this to occur, the two groups must be cis to each other on the palladium center. If the intermediate formed after transmetalation is the trans isomer, a trans-cis isomerization must precede reductive elimination.[4]

Diagram: The Stille Catalytic Cycle

Below is a visualization of the key steps involved in the Stille coupling of this compound.

Caption: Catalytic cycle for the Stille coupling of this compound.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Stille coupling reaction hinges on the careful selection of several key components. The inherent reactivity of this compound as an electron-deficient heteroaryl iodide generally ensures facile oxidative addition, but optimization of other parameters is crucial for achieving high yields and minimizing side reactions.[6]

| Parameter | Common Choices & Considerations | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄ (0.5-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source.[7] Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precatalysts, respectively, that require a ligand.[6] The choice often depends on substrate complexity and cost. For difficult couplings, higher catalyst loadings may be necessary. |

| Ligand | Triphenylphosphine (PPh₃)Tri(o-tolyl)phosphine (P(o-tol)₃)Triphenylarsine (AsPh₃)XPhos | Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands like P(o-tol)₃ or Buchwald-type ligands (e.g., XPhos ) can accelerate the reductive elimination step.[8] AsPh₃ has also been shown to be effective, sometimes in combination with other additives.[8] |

| Organostannane | Aryl-SnBu₃Vinyl-SnBu₃Heteroaryl-SnBu₃(Typically 1.0 - 1.5 equivalents) | Organostannanes are air- and moisture-stable, a key advantage of the Stille reaction.[4] The non-transferred groups on tin are typically butyl or methyl. The rate of transfer for the desired group follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. Using a slight excess of the stannane ensures complete consumption of the often more valuable this compound. |

| Solvent | TolueneDioxaneN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF) | The choice of solvent is critical for solubility and reaction temperature. Toluene and Dioxane are common non-polar aprotic solvents.[9] DMF is a polar aprotic solvent that can sometimes accelerate the reaction but may require higher temperatures for complete removal during workup.[7] All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. |

| Additives | Copper(I) Iodide (CuI)Lithium Chloride (LiCl)Cesium Fluoride (CsF) | CuI can act as a co-catalyst, accelerating the transmetalation step, particularly with less reactive stannanes.[8][10] LiCl can facilitate the reaction by breaking up tin-solvent aggregates and forming a more reactive organostannane. CsF can activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity.[7] |

| Temperature | 60 - 110 °C | Most Stille reactions require heating to proceed at a reasonable rate.[9] The optimal temperature depends on the reactivity of the coupling partners and the boiling point of the solvent. Microwave irradiation can significantly reduce reaction times.[7] |

Field-Proven Protocol: Synthesis of 5-Arylthiazole

This section provides a detailed, step-by-step protocol for a representative Stille coupling of this compound with an aryl tributylstannane.

Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium compounds and solvents also present hazards; consult the Safety Data Sheet (SDS) for each reagent before use.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Aryl-tributylstannane (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Copper(I) Iodide (CuI) (5-10 mol%) (Optional, but recommended)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware for workup and purification

-

Saturated aqueous potassium fluoride (KF) solution

-

Diatomaceous earth (Celite®)

-

Silica gel for column chromatography

Diagram: Experimental Workflow

References

- 1. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. rsc.org [rsc.org]

- 10. Stille Coupling [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction of 5-Iodothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of fine chemicals, natural products, and active pharmaceutical ingredients (APIs).[2][3] The functionalization of heterocyclic scaffolds is of particular importance in drug discovery, and the thiazole nucleus is a privileged structure found in numerous bioactive compounds.

This document provides a detailed guide to the Heck reaction mechanism as it applies to 5-iodothiazole. It offers field-proven insights into experimental design, provides robust, self-validating protocols, and explains the causality behind key experimental choices, empowering researchers to effectively synthesize novel 5-alkenylthiazole derivatives.

Mechanistic Insights: The Catalytic Cycle with this compound

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] While the precise mechanism can be influenced by the specific substrates and reaction conditions, the generally accepted pathway consists of four key steps: oxidative addition, migratory insertion (carbopalladation), β-hydride elimination, and reductive elimination.[4]

The Unique Role of the Thiazole Ring

The electron-deficient nature of the thiazole ring can influence the reactivity of the this compound substrate. This electronic property can affect the rate of oxidative addition and potentially influence the regioselectivity of the migratory insertion step. Furthermore, the nitrogen and sulfur heteroatoms of the thiazole ring could potentially coordinate to the palladium center, although this is less likely to be a dominant factor compared to the primary catalytic cycle.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodothiazole

Here are the detailed Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodothiazole.

Introduction: The Strategic Value of the 5-Substituted Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including the anti-cancer agent Tiazofurin and the non-steroidal anti-inflammatory drug Meloxicam.[1][2][3] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems makes it a highly valuable scaffold in medicinal chemistry. The functionalization of this ring system is therefore a critical task in drug discovery and development.

This compound stands out as a particularly strategic building block. The carbon-iodine bond at the 5-position is the most reactive site on the thiazole ring for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized C-C and C-N bond formation.[4][5][6] This enhanced reactivity allows for the selective introduction of a wide array of molecular fragments, providing a powerful platform for generating diverse chemical libraries for lead discovery and optimization.

This guide provides an in-depth analysis of the most common palladium-catalyzed cross-coupling reactions involving this compound, offering field-proven insights into mechanistic considerations, protocol optimization, and practical execution for researchers in synthetic and medicinal chemistry.

PART 1: Mechanistic Foundations & Key Coupling Reactions

The success of any cross-coupling reaction hinges on a well-understood catalytic cycle. For this compound, the cycle universally begins with the oxidative addition of the C-I bond to a palladium(0) complex. The subsequent steps—transmetalation and reductive elimination—are unique to each named reaction and dictate the choice of reagents and conditions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organohalide, is arguably the most widely used cross-coupling method due to the operational simplicity and the low toxicity of the boron reagents.[7]

Expertise & Causality: The key to the Suzuki reaction is the activation of the boronic acid by a base.[7] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily undergoes transmetalation with the palladium(II) intermediate. This step is often the rate-limiting step, and the choice of base and solvent system is critical for efficient turnover.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Suzuki Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 | Adapted from[8] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 85 | 85-95 | Adapted from[9] |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 80-90 | General Conditions |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 70 | 75-85 | General Conditions |

Stille Coupling: High Tolerance, High Toxicity

The Stille coupling utilizes an organotin (stannane) reagent. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as stannanes are generally stable to air and moisture and do not require activation by a base.[10][11]

Expertise & Causality: The main drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts during purification.[11] Mechanistically, the transmetalation step is typically faster than in Suzuki coupling. The choice of ligand is crucial; ligands like P(o-tol)₃ or P(2-furyl)₃ are often used to accelerate the reductive elimination step.[12] The addition of a copper(I) salt can sometimes accelerate the reaction.[10]

Caption: General catalytic cycle for the Stille coupling.

Sonogashira Coupling: Accessing Alkynylated Thiazoles

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13][14] This reaction is exceptionally valuable for creating sp²-sp carbon-carbon bonds, which are precursors to many complex molecules and conjugated materials.[5][15]

Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[13][16] The palladium complex undergoes oxidative addition with the this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (like Et₃N or DIPA) to form a copper(I) acetylide. This copper acetylide is the active species that undergoes transmetalation with the palladium(II) complex. The base not only facilitates the formation of the copper acetylide but also neutralizes the HI generated during the cycle. A common side reaction is the Glaser coupling (homo-coupling of the alkyne), which can be minimized by running the reaction under strictly anaerobic conditions.[13]

Data Presentation: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | >90 | Adapted from[15] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 60 | 85-95 | General Conditions |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 25 | 80-90 | Adapted from[15] |

| 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 80-90 | General Conditions |

Heck Coupling: Vinylation of the Thiazole Ring

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity.[17] This provides a direct route to vinyl-substituted thiazoles.

Expertise & Causality: The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium complex.[18] A base is required to regenerate the Pd(0) catalyst from this complex. The regioselectivity of the insertion can be influenced by both electronic and steric factors of the alkene. For acrylates, coupling typically occurs at the β-position.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[19][20] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[19]

Expertise & Causality: The catalytic cycle involves oxidative addition of the this compound, followed by coordination of the amine to the palladium center and subsequent deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium amide complex.[21] Reductive elimination from this complex yields the desired N-arylated product. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting the challenging reductive elimination step and preventing β-hydride elimination from the amine.[22][23]

PART 2: Detailed Experimental Protocols

Trustworthiness: These protocols are designed as self-validating systems. They are based on well-established procedures and include notes on critical steps and expected observations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)thiazole.

Materials:

-

This compound (211 mg, 1.0 mmol, 1.0 eq)

-

4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq)

-

Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq), finely powdered

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

-

Toluene (8 mL)

-

Ethanol (1 mL)

-

Deionized Water (1 mL)

Procedure:

-

Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add the toluene, ethanol, and water via syringe. Stir the suspension for 5 minutes.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst. The mixture will typically turn from colorless to a yellow or light brown color.

-

Reaction: Heat the reaction mixture to 85 °C in a pre-heated oil bath and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the this compound spot indicates completion (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-